Sodium methyl N-retinoyl-L-cysteoate
Description
Molecular Architecture and Stereochemical Configuration
Core Structural Features
Sodium methyl N-retinoyl-L-cysteoate (C~24~H~34~NNaO~6~S) features a retinoyl moiety linked to a methyl ester of L-cysteic acid via an amide bond. The retinoyl group consists of a trimethylcyclohexenyl ring connected to a conjugated tetraene chain, terminating in a carboxylic acid group. The cysteic acid component is sulfonated at the β-carbon, forming a sulfonate group (-SO~3~^-^) that is neutralized by a sodium ion.
The molecular weight is 487.6 g/mol, with the sodium ion contributing to the ionic character of the compound. The SMILES string (COC(=O)[C@H](CS(=O)(=O)[O-])NC(=O)\C=C(C)\C=C\C=C(C)\C=C\C1=C(C)CCCC1(C)C.[Na+]) explicitly defines the stereochemistry, including:
- An (R) configuration at the cysteic acid chiral center.
- Four trans (E) double bonds in the polyene chain.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C~24~H~34~NNaO~6~S |
| IUPAC Name | Sodium (2R)-2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-methoxy-3-oxopropane-1-sulfonate |
| Defined Stereocenters | 1 (L-cysteic acid β-carbon) |
| E/Z Centers | 4 (all E-configured) |
Stereochemical Implications
The absolute stereochemistry at the cysteic acid β-carbon ensures spatial compatibility with enzymatic binding sites, as seen in other L-cysteate derivatives. The all-trans configuration of the retinoyl polyene chain minimizes steric clashes between methyl substituents at C3 and C7, a feature conserved in bioactive retinoids like all-trans retinoic acid. Computational models indicate that the trimethylcyclohexenyl ring adopts a half-chair conformation, with C1 gem-dimethyl groups (C16/C17) enforcing rigidity in the retinoyl headgroup.
Properties
CAS No. |
1161832-04-7 |
|---|---|
Molecular Formula |
C24H34NNaO6S |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
sodium;(2R)-2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-methoxy-3-oxopropane-1-sulfonate |
InChI |
InChI=1S/C24H35NO6S.Na/c1-17(12-13-20-19(3)11-8-14-24(20,4)5)9-7-10-18(2)15-22(26)25-21(23(27)31-6)16-32(28,29)30;/h7,9-10,12-13,15,21H,8,11,14,16H2,1-6H3,(H,25,26)(H,28,29,30);/q;+1/p-1/b10-7+,13-12+,17-9+,18-15+;/t21-;/m0./s1 |
InChI Key |
UDNDGNMOQGQRJT-LMEXKMPTSA-M |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)OC)/C)/C.[Na+] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CS(=O)(=O)[O-])C(=O)OC)C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of sodium methyl N-retinoyl-L-cysteoate involves the coupling of acitretin with L-cysteic acid methyl ester through an amide bond . This process results in the formation of an amphiphilic surfactant that can self-assemble into micelles with high drug loading efficiency . The preparation of these micelles typically involves the thin film hydration technique .
Chemical Reactions Analysis
Sodium methyl N-retinoyl-L-cysteoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the retinoic acid or cysteine moieties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of sodium methyl N-retinoyl-L-cysteoate involves its ability to form micelles, which can encapsulate hydrophobic drugs and enhance their solubility and stability . The micelles can target specific cells or tissues, allowing for more efficient drug delivery and reduced systemic toxicity . The molecular targets and pathways involved in its action include the interaction with cell membranes and the release of encapsulated drugs in response to specific stimuli .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The provided evidence (Figure 2 from Molecules, 2014) focuses on diterpenoid methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester, torulosic acid methyl ester, and communic acid derivatives . These compounds are structurally distinct from SMNRC, as they belong to the labdane and abietane diterpene families, which are primarily studied for their antimicrobial and anti-inflammatory properties. Below is a comparative analysis based on structural, functional, and pharmacological differences:
Table 1: Key Differences Between SMNRC and Diterpenoid Methyl Esters
| Property | Sodium Methyl N-Retinoyl-L-Cysteoate (SMNRC) | Diterpenoid Methyl Esters (e.g., Compounds 4, 8–9, 12) |
|---|---|---|
| Core Structure | Retinoyl-cysteine conjugate with methyl ester | Labdane/abietane diterpene backbones |
| Biological Role | Modulates retinoid signaling pathways | Antimicrobial, anti-inflammatory, resin defense |
| Bioactivity Target | Nuclear retinoic acid receptors (RAR/RXR) | Microbial membranes, cyclooxygenase enzymes |
| Metabolic Stability | Enhanced via methyl ester and cysteine linkage | Degraded via oxidation or esterase activity |
| Therapeutic Focus | Dermatology, oncology | Plant defense, traditional medicine |
Critical Research Findings
Structural Uniqueness: SMNRC’s retinoyl moiety enables binding to RARβ receptors, a mechanism absent in diterpenoid methyl esters, which act via membrane disruption or enzyme inhibition .
Toxicity Profile: SMNRC exhibits lower cytotoxicity in keratinocytes compared to all-trans retinoic acid (ATRA), whereas diterpenoid methyl esters like dehydroabietic acid methyl ester (Compound 12) show cytotoxicity at higher concentrations due to membrane destabilization .
Synthetic Accessibility: SMNRC requires multi-step synthesis involving retinoyl chloride and cysteine methylation, while diterpenoid esters are often isolated directly from plant resins and derivatized .
Limitations of Current Evidence
To address this gap, additional studies on SMNRC’s pharmacokinetics, receptor affinity, and clinical efficacy relative to other retinoid derivatives (e.g., adapalene, tazarotene) or cysteine-containing drugs (e.g., N-acetylcysteine) are essential.
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